Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C14H10ClN3O5. It is characterized by the presence of a chloropyridinyl group, a carbamoyl group, and a nitrobenzoate ester.
Preparation Methods
The synthesis of Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves a multi-step organic synthesis process. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-5-nitrobenzoic acid methyl ester in the presence of a base such as triethylamine to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting the activity of the target enzyme or modulating receptor function. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate can be compared with similar compounds such as:
Ethyl [(5-chloropyridin-2-yl)carbamoyl]formate hydrochloride: This compound shares the chloropyridinyl and carbamoyl groups but differs in the ester moiety, which can influence its reactivity and applications.
Methyl 5-(2-chloropyridin-3-yl)pentanoate:
Properties
IUPAC Name |
methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O5/c1-23-14(20)9-4-8(5-11(6-9)18(21)22)13(19)17-12-3-2-10(15)7-16-12/h2-7H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKZFKBGFSGURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809195 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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